molecular formula C14H12BNO3 B13852376 n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide

n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide

Cat. No.: B13852376
M. Wt: 253.06 g/mol
InChI Key: HJXKOPMRKLRHPC-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide is a benzoxaborole-based compound designed for antimicrobial research applications. This chemical class has shown significant promise in addressing challenging infectious diseases, particularly against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis (TB). With emerging multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains posing a serious global health threat, novel chemotypes like the benzoxaboroles are a critical area of investigation . The mechanism of action for this class of compounds is associated with the inhibition of bacterial leucyl-tRNA synthetase (LeuRS) . The boron atom in the benzoxaborole ring forms a covalent adduct with the 3’-terminal adenosine of tRNA Leu , effectively trapping it in the enzyme's editing site. This "oxaborole tRNA-trapping" (OBORT) mechanism inhibits protein synthesis, leading to bacterial cell death . Molecular docking studies suggest that derivatives based on this scaffold can selectively target the microbial enzyme without significant activity against the human cytosolic LeuRS, indicating a potential for a favorable safety profile . Research on similar N-acyl derivatives of the 6-aminobenzoxaborole core has demonstrated potent in vitro activity against mycobacteria in the micromolar range, with efficacy retained against clinical multidrug-resistant isolates . The benzoxaborole pharmacophore is also being explored for other parasitic diseases, such as visceral leishmaniasis, highlighting its broad utility in infectious disease research . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) before use, and comply with all relevant laboratory safety regulations.

Properties

Molecular Formula

C14H12BNO3

Molecular Weight

253.06 g/mol

IUPAC Name

N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide

InChI

InChI=1S/C14H12BNO3/c17-14(10-4-2-1-3-5-10)16-12-7-6-11-9-19-15(18)13(11)8-12/h1-8,18H,9H2,(H,16,17)

InChI Key

HJXKOPMRKLRHPC-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Preparation of the Amine Intermediate

The starting material, 6-aminobenzo[c]oxaborol-1(3H)-ol hydrochloride , is prepared according to literature methods dating back to the original synthesis of benzoxaboroles. This intermediate is characterized by its stability and unique boron Lewis acidity.

Amide Bond Formation (Representative Procedure)

  • General Procedure C (Acid Chloride Method):
    To a solution of 6-aminobenzo[c]oxaborol-1(3H)-ol (1.2 g, 8.1 mmol) and DIPEA (2.9 mL, 16.7 mmol) in THF (30 mL), the acid chloride (8.1 mmol) is added dropwise at room temperature. The mixture is stirred for 16 hours, then quenched with water (100 mL) and extracted with ethyl acetate (3 × 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure amide product.

  • General Procedure A (HOBt/EDCI Coupling):
    The amine and carboxylic acid are mixed with HOBt and EDCI in an appropriate solvent (e.g., dichloromethane or dimethylformamide) at room temperature for 2 hours. Workup involves aqueous extraction and purification as above.

  • General Procedure B (HATU Coupling):
    The amine and carboxylic acid are combined with HATU and DIPEA in dimethylformamide (DMF) and stirred overnight at room temperature. The reaction mixture is then purified similarly.

Data Table: Summary of Selected Preparation Conditions and Yields

Compound No. Coupling Method Acid Derivative Type Yield (%) Purification Method Key Characterization Notes
1 Method B (HATU) Carboxylic acid 70–90 Silica gel chromatography ^11B NMR: ~32 ppm; ^1H NMR consistent with structure
4 Method B (HATU) 1,3-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 68 Preparative HPLC MS (ESI) m/z 380.1 [M+H]^+; 100% pure by HPLC
5 Method C (Acid chloride) 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride 68 Recrystallization MS (ESI) m/z 394.2 [M+H]^+; 98% pure by HPLC
6 Method B (HATU) 3-(trifluoromethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid 36 Silica gel chromatography MS (ESI) m/z 408.1 [M+H]^+; 99% pure by HPLC

Mechanistic and Chemical Considerations

  • The boron atom in the benzoxaborole ring acts as a Lewis acid and is involved in the unique chemical properties of these compounds, including their stability and reactivity.
  • The amide bond formation is facilitated by activation of the carboxylic acid or its derivatives, enabling nucleophilic attack by the amino group of the benzoxaborole.
  • The hydroxyl group on the boron-containing ring remains intact through the coupling process, preserving the hemiester moiety crucial for biological activity.

Perspectives from Literature

  • The synthesis of N-(1-hydroxy-1,3-dihydrobenzo[c]oxaborol-6-yl)benzamide and analogs has been optimized for high yields and purity, employing modern peptide coupling reagents and methods tailored to substrate compatibility.
  • The choice of coupling method depends on the acid partner's sensitivity and solubility, with HATU coupling (Method B) being the most widely used due to its efficiency and mild conditions.
  • These compounds have been characterized thoroughly with advanced spectroscopic techniques to confirm the integrity of the boron-containing ring and the amide linkage.
  • The synthetic methodologies have enabled the exploration of diverse derivatives for drug discovery, particularly as antimicrobial and antiparasitic agents.

Chemical Reactions Analysis

N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of the benzoxaborole scaffold allows for extensive modifications, leading to derivatives with diverse biological activities. Below is a detailed comparison of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide with key analogs, focusing on structural variations, pharmacological properties, and target specificity.

Pharmacological Activity

Compound Biological Activity Target Pathogens/Systems Key Findings Reference
This compound derivatives Antimicrobial Mycobacteria (e.g., M. tuberculosis) Selective inhibition of mycobacterial growth (MIC₉₀: 2–8 µg/mL); no activity against Gram-positive/negative bacteria or fungi
SCYX-7158 Antitrypanosomal Trypanosoma brucei (African trypanosomiasis) Effective in stage 2 HAT; in vitro EC₅₀: 0.03 µM; favorable ADME profile
Compound 23 Ectoparasiticidal Ticks (Dermacentor variabilis), fleas (Ctenocephalides felis) 100% efficacy within 24h; terminal half-life (dogs): 127h; residual efficacy >97% at 30 days
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamides Antifungal Fungal pathogens Moderate activity (MIC: 16–32 µg/mL); mechanism linked to boron-mediated enzyme inhibition

Pharmacokinetic and Physicochemical Properties

Compound Solubility LogP Half-Life (h) Oral Bioavailability Reference
This compound Low (aqueous) 1.8 N/A Limited data
SCYX-7158 Moderate (DMSO) 3.2 24–48 (in vivo) High (Cₘₐₓ: 7.42 ng/mL in dogs)
Compound 23 High (lipophilic) 4.5 127 (dogs) Excellent (Cₘₐₓ: 7.42 ng/mL)

Key Research Findings and Implications

Mycobacterial Specificity : Derivatives of the parent compound exhibit selective inhibition against mycobacteria, likely due to interactions with leucyl-tRNA synthetase (LeuRS), a critical enzyme for protein synthesis .

Boron-Mediated Mechanism : The hydroxy-oxaborole group enables reversible covalent binding to serine or threonine residues in target enzymes, enhancing potency and selectivity .

Structural Optimization :

  • Lipophilic substituents (e.g., trifluoromethyl, isoxazoline) improve pharmacokinetics and tissue penetration .
  • Ring stabilization (e.g., dimethyl groups in SCYX-7158) increases metabolic stability .

Biological Activity

N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9_{9}H10_{10}BNO3_{3}
  • Molecular Weight : 190.99 g/mol
  • CAS Number : 943311-44-2
  • Molecular Structure :

    Chemical Structure

This compound functions primarily as an inhibitor of mycobacterial leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria. The compound covalently binds to the active site of LeuRS, effectively inhibiting its function and leading to a decrease in bacterial protein synthesis. This mechanism has been shown to be effective against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

CompoundMIC (µM)Target Organism
This compound49.20Mycobacterium tuberculosis H37Rv
Unsubstituted Benzoxaborole155.26Mycobacterium tuberculosis H37Rv

These results suggest that the compound exhibits comparable or superior activity compared to traditional antibiotics like isoniazid .

In Vivo Studies

In vivo pharmacokinetic studies have shown that this compound has high bioavailability in rodent models. It demonstrated effective tissue distribution and retention, which are critical for sustained antimicrobial action .

Case Studies

Case Study 1: Efficacy Against Drug-resistant Strains

A study conducted on drug-resistant strains of Mycobacterium tuberculosis revealed that this compound retained significant activity. The compound was effective in reducing bacterial load in infected mice models when administered orally .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of benzoxaborole derivatives indicated that modifications to the benzamide moiety could enhance antimicrobial properties. Variants of this compound were synthesized and tested for their MIC values against various pathogens. The findings highlighted specific substitutions that improved efficacy and reduced toxicity .

Q & A

Q. What is the synthetic route for N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide, and how can purity be optimized?

The compound is synthesized via acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with benzoyl chloride or anhydride under mild conditions. Key steps include:

  • Solvent selection (e.g., ethanol or methanol) and temperature control (20–25°C) to minimize side reactions.
  • Purification via column chromatography or preparative HPLC, with characterization by 1H^1H-NMR and mass spectrometry .
  • Yield optimization through catalyst screening (e.g., palladium on carbon) and inert atmosphere use .

Q. What is the primary mechanism of action of this benzoxaborole derivative?

The compound inhibits leucyl-tRNA synthetase (LeuRS) , critical for bacterial protein synthesis. This mechanism is validated through:

  • Enzymatic assays measuring ATP consumption during tRNA charging.
  • Structural studies showing boron coordination with LeuRS’s active site .

Q. How is the compound’s stability maintained during storage?

Stability requires storage in an inert atmosphere (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the boronate ester. Degradation is monitored via HPLC, with impurities (e.g., benzoic acid derivatives) quantified using LC-MS/MS .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms substitution patterns on the benzoxaborole core.
  • Mass spectrometry : Validates molecular weight (e.g., observed m/z vs. calculated [M+H]+^+).
  • X-ray crystallography : Resolves boron-oxygen bonding geometry (e.g., PDB ID 5N4S for related structures) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Substituent modification : Fluorination at the benzamide position (e.g., SCYX-7158) enhances blood-brain barrier penetration.
  • Boron hybridization : Adjusting the oxaborole ring’s planarity (via methyl groups at C3) improves target engagement, as seen in SCYX-7158’s 3,3-dimethyl substitution .
  • In silico docking : Predicts binding affinity to LeuRS using software like AutoDock Vina .

Q. What in vitro models are suitable for evaluating anti-parasitic activity?

  • Trypanosoma brucei brucei : Cultured in HMI-9 medium at 37°C/5% CO2_2. EC50_{50} values are determined via resazurin-based viability assays.
  • Cytotoxicity screening : Human fibroblast lines (e.g., HEK293) assess selectivity indices (SI >10 preferred) .

Q. How are pharmacokinetic parameters analyzed in preclinical studies?

  • LC-MS/MS : Quantifies plasma and cerebrospinal fluid (CSF) concentrations after methanol precipitation of proteins.
  • Non-compartmental analysis : Calculates AUC, Cmax_{max}, and half-life (t1/2_{1/2}) using tools like Phoenix WinNonlin .

Q. What strategies mitigate resistance development in target pathogens?

  • Combination therapy : Pairing with efflux pump inhibitors (e.g., verapamil) reduces MIC values against resistant strains.
  • Proteomic profiling : Identifies mutations in LeuRS (e.g., T252A) that confer resistance, guiding derivative redesign .

Q. How can the compound’s solubility be improved for in vivo delivery?

  • Prodrug approaches : Phosphonooxymethylation of the hydroxyl group enhances aqueous solubility.
  • Nanoformulation : Encapsulation in PLGA nanoparticles achieves sustained release in murine models .

Q. What structural insights does X-ray crystallography provide for inhibitor optimization?

  • Active-site interactions : The boron atom coordinates with LeuRS’s K555 and Q550 residues, stabilizing the tetrahedral transition state.
  • Hydrophobic pocket occupancy : Trifluoromethyl groups (e.g., in SCYX-7158) fill a pocket adjacent to the catalytic site, improving binding affinity .

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